(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine
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Overview
Description
(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine is a chiral compound used in various chemical and pharmaceutical applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. The compound’s stereochemistry is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-4-methylproline.
Protection: The amino group of (S)-4-methylproline is protected using a tert-butoxycarbonyl (Boc) group, forming (S)-1-Boc-4-methylproline.
Reduction: The carboxylic acid group of (S)-1-Boc-4-methylproline is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Hydroxymethylation: The resulting alcohol is then hydroxymethylated using formaldehyde and a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylic acid.
Reduction: (2S,4R)-1-Boc-4-methylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine
- (2R,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine
- (2R,4S)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine
Uniqueness
(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCHOAIXJTLDT-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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